molecular formula C₆¹³C₆H₂₂O₁₁ B1161228 [UL-13C6gal]Lactose

[UL-13C6gal]Lactose

Cat. No.: B1161228
M. Wt: 348.25
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Description

Fundamental Principles of Stable Isotope Tracing in Biochemical Systems

The Role of Isotopically Labeled Carbohydrates in Contemporary Metabolomics

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. While metabolomics provides a snapshot of the metabolic state, the use of isotopically labeled carbohydrates, such as glucose and lactose (B1674315), adds a dynamic dimension to these studies. By feeding cells or organisms with labeled carbohydrates, researchers can trace the flow of carbon through central metabolic pathways. bitesizebio.com

Isotopically labeled carbohydrates are instrumental in:

Mapping Metabolic Networks: They help to identify and confirm the connections between different metabolic pathways. bitesizebio.com

Understanding Disease States: Many diseases, including cancer and metabolic disorders, are characterized by altered metabolism. Labeled carbohydrates can be used to pinpoint these changes, offering potential targets for therapeutic intervention. researchgate.net

Investigating Nutrient Utilization: They allow scientists to determine how different nutrients are utilized by cells and how this changes under various conditions. nih.gov

Historical Context and Evolution of Lactose Tracers in Metabolic Investigations

The use of tracers in biological research dates back to the early 20th century with the pioneering work of George de Hevesy, who used radioactive lead isotopes to study biological processes. nih.gov This "tracer principle" laid the foundation for decades of metabolic research.

Early Applications of Labeled Lactose in Biological Studies

Following the development of methods to produce radioactive isotopes, radiolabeled compounds, including ¹⁴C-labeled lactose, became valuable tools in biochemistry. nih.gov These early studies, often using techniques like scintillation counting, allowed researchers to track the absorption, distribution, and metabolism of lactose in various organisms. nih.govbitesizebio.com For instance, radiolabeled lactose was used to investigate lactose digestion and intolerance, helping to elucidate the role of the enzyme lactase. nih.govresearcher.life Studies in bacteria used radiolabeled lactose to understand the transport mechanisms and regulatory networks governing its metabolism. nih.govresearcher.lifeasm.org While groundbreaking, the use of radioactive tracers was limited by safety concerns and the level of detail they could provide about the specific fate of individual atoms within the molecule. nih.gov

The Specific Utility of Galactose-Labeled Lactose for Differential Metabolic Tracing

The advent of stable isotope labeling, particularly with ¹³C, and high-resolution mass spectrometry has enabled a more sophisticated level of metabolic investigation. nih.gov[UL-13C6gal]Lactose , with its galactose unit fully labeled with ¹³C, is a prime example of this advancement.

Lactose is a disaccharide composed of two simpler sugars: glucose and galactose. nih.govworldgastroenterology.org Upon digestion, these two monosaccharides can enter different metabolic pathways. dairy-journal.orgnih.gov Glucose is a primary fuel for glycolysis, while galactose is typically metabolized through the Leloir pathway to be converted into a form that can enter glycolysis. dairy-journal.orgnih.govresearchgate.net

The specific labeling of the galactose moiety in This compound allows researchers to:

Differentially Trace Metabolic Fates: By tracking the ¹³C label, scientists can distinguish the metabolic fate of the galactose portion of lactose from the unlabeled glucose portion. d-nb.info This is crucial for understanding how different cells and organisms partition these two sugars for various metabolic needs, such as energy production or the synthesis of other biomolecules. nih.govbiorxiv.org

Investigate Galactose-Specific Pathways: It provides a direct way to study the flux through the Leloir pathway and other galactose-specific metabolic routes. biorxiv.org This is particularly relevant in studying genetic disorders of galactose metabolism, such as galactosemia.

Unravel Complex Microbial Metabolism: In microbial communities, different species may have preferences for either glucose or galactose. nih.govnih.gov Using galactose-labeled lactose can help to dissect these complex metabolic interactions and understand the cross-feeding relationships within a microbiome. d-nb.info For example, some lactic acid bacteria metabolize only the glucose part of lactose, releasing galactose into the environment for other microbes to use. dairy-journal.orgnih.gov

Recent studies have utilized lactose labeled in either the glucose or galactose moiety to probe these differential fates. For instance, in co-cultures of yeast and bacteria, these tracers have been used to identify which sugar is being shared between the species. d-nb.info Such studies highlight the power of specifically labeled lactose in providing detailed insights into the intricate dance of molecules within and between cells.

Properties

Molecular Formula

C₆¹³C₆H₂₂O₁₁

Molecular Weight

348.25

Synonyms

4-O-β-D-[UL-13C6]Galactopyranosyl-D-glucose; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Ul 13c6gal Lactose

Chemical and Enzymatic Synthesis Pathways for [UL-13C6gal]Lactose Production

The generation of this compound can be achieved through both chemical and enzymatic strategies, each offering distinct advantages in terms of stereocontrol, yield, and scalability.

Stereoselective Glycosylation Strategies for Lactose (B1674315) Analogs

Chemical synthesis of lactose and its analogs, including isotopically labeled versions, heavily relies on stereoselective glycosylation to form the crucial β-1,4-glycosidic bond. mdpi.com Protecting-group-free synthesis is an attractive approach, often employing Lewis acids or microwave irradiation to facilitate the reaction between a glycosyl donor and acceptor. beilstein-journals.org However, achieving high stereochemical control without protecting groups can be challenging. beilstein-journals.org

A common strategy involves the activation of a protected galactose donor, which is then reacted with a suitable glucose acceptor. Pre-activation of the glycosyl donor in the absence of the acceptor is a sophisticated technique that can enhance stereoselectivity. nih.gov For instance, a thioglycosyl donor can be pre-activated to form a reactive intermediate, which then glycosylates the acceptor upon its addition. nih.gov While effective, chemical methods can be multistep and require careful optimization to achieve the desired stereochemistry and avoid unwanted side reactions.

Enzymatic Biotransformation Approaches for 13C-Galactose Incorporation

Enzymatic methods provide a highly specific and efficient alternative for the synthesis of isotopically labeled oligosaccharides. mdpi.compreprints.org These approaches often result in high yields and excellent regio- and stereoselectivity under mild reaction conditions. mdpi.compreprints.org

One prominent enzymatic route utilizes glycosyltransferases, such as β-galactosidase, to catalyze the formation of the glycosidic linkage. mdpi.comresearchgate.net For the synthesis of this compound, uniformly labeled UDP-[13C6]galactose serves as the activated sugar donor. This labeled donor can be enzymatically prepared from 13C-labeled galactose. psu.edu The galactosyltransferase then facilitates the transfer of the [UL-13C6]galactosyl moiety to a glucose acceptor, yielding the desired labeled lactose. psu.edud-nb.info

Enzyme-catalyzed transglycosylation is another powerful technique. researchgate.net In this method, a β-galactosidase can transfer a galactose unit from a donor substrate to an acceptor molecule. By using a source of [UL-13C6]galactose, this enzymatic process can be harnessed to produce this compound. The efficiency of enzymatic syntheses can be very high, with some reported incorporation yields of labeled galactose reaching 94%. psu.edu

Analytical Verification of Isotopic Enrichment and Chemical Identity

Following synthesis, it is crucial to verify the chemical structure, purity, and the extent and location of isotopic labeling. A combination of high-resolution spectroscopic and spectrometric techniques is employed for this purpose.

Confirmation of Site-Specific 13C-Labeling via High-Resolution Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the site-specific incorporation of 13C atoms. Both 1H and 13C NMR are utilized to elucidate the complete structure of the synthesized molecule. researchgate.netacs.org In the 13C NMR spectrum of this compound, the signals corresponding to the carbons of the galactose moiety will exhibit couplings and chemical shifts indicative of 13C enrichment, confirming the uniform labeling. researchgate.nethmdb.ca Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can further correlate the protons and carbons, providing unambiguous assignment of the labeled positions. d-nb.info

Table 1: Representative 13C NMR Chemical Shifts for Lactose

Carbon AtomChemical Shift (ppm)
C1' (Gal)~104
C2' (Gal)~72
C3' (Gal)~73
C4' (Gal)~81
C5' (Gal)~75
C6' (Gal)~62
C1 (Glc, α)~93
C1 (Glc, β)~97
C2 (Glc)~72-75
C3 (Glc)~73-76
C4 (Glc)~70
C5 (Glc)~76
C6 (Glc)~62
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from publicly available spectral databases.

Assessment of Chemical Purity and Isotopic Integrity for Research Applications

Mass spectrometry (MS) is indispensable for determining the molecular weight and assessing the isotopic enrichment of the final product. psu.edu High-resolution mass spectrometry can confirm the elemental composition and the number of incorporated 13C atoms. nih.gov The mass spectrum of this compound will show a molecular ion peak corresponding to the increased mass due to the six 13C atoms. pharmaffiliates.com

The isotopic purity, or the percentage of molecules that are correctly labeled, can be quantified by analyzing the distribution of isotopologues in the mass spectrum. acs.org This is critical for applications that rely on precise quantification of the labeled compound. waters.comrbcbioscience.com

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of the synthesized this compound. psu.edu By comparing the retention time of the synthesized product to that of an unlabeled lactose standard, its identity and purity can be confirmed. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful method for simultaneous purity assessment and structural confirmation. nih.gov

Table 2: Analytical Techniques for Characterization of this compound

Analytical TechniquePurposeKey Findings
1D and 2D NMR SpectroscopyStructural elucidation and confirmation of 13C labeling sites.Provides detailed information on the carbon-proton framework, confirming the β-1,4-glycosidic linkage and the specific location of the 13C labels on the galactose ring.
High-Resolution Mass SpectrometryDetermination of molecular weight and isotopic enrichment.Confirms the correct mass corresponding to the incorporation of six 13C atoms and allows for the calculation of isotopic purity.
HPLCAssessment of chemical purity.Determines the presence of any unlabeled starting materials or synthesis byproducts, ensuring the purity of the final compound.
LC-MSCombined purity and identity confirmation.Provides a robust method for separating the compound from impurities while simultaneously confirming its molecular weight and isotopic labeling.

Advanced Analytical Methodologies for the Detection and Quantification of Ul 13c6gal Lactose and Its Metabolites

Mass Spectrometry (MS)-Based Approaches in Isotope Tracer Analysis

Mass spectrometry has become a cornerstone in metabolic research utilizing stable isotopes due to its high sensitivity and selectivity. It allows for the differentiation and quantification of isotopologues, which are molecules that differ only in their isotopic composition. This capability is fundamental to tracing the metabolic fate of [UL-13C6gal]Lactose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing the ¹³C labeling patterns in metabolites. nih.gov In the context of this compound studies, after extraction from a biological matrix, metabolites are chemically derivatized to increase their volatility for GC separation. alexandraatleephillips.com As the separated compounds enter the mass spectrometer, they are ionized, often by electron ionization (EI), which can cause fragmentation. mdpi.com

The analysis of these fragments is key to determining the distribution of ¹³C atoms within the metabolite molecules. shimadzu.com This provides detailed information on how the labeled galactose from this compound was metabolized and which carbon atoms were incorporated into downstream metabolites. For instance, analyzing the fragments of amino acids derived from cellular metabolism can reveal the specific pathways through which the carbon from galactose was utilized. acs.org While powerful, the fragmentation in EI can sometimes be extensive, making interpretation complex. Chemical ionization (CI) is a softer ionization technique that often results in a more prominent molecular ion, which can be advantageous for quantifying isotopologue distributions. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Tracing

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying labeled compounds in complex biological samples. nih.gov This technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. In an LC-MS/MS experiment, the first mass spectrometer (MS1) selects the ion corresponding to the labeled metabolite of interest (the precursor ion). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2).

This process, known as multiple reaction monitoring (MRM), allows for highly specific quantification, even in the presence of a complex matrix. escholarship.org For the analysis of this compound and its metabolites, LC-MS/MS provides the ability to track the appearance of the ¹³C label in various downstream compounds over time, offering a dynamic view of metabolic fluxes. The technique's high sensitivity is particularly beneficial for detecting low-abundance metabolites. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity and Throughput

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional LC-MS/MS. By utilizing columns with smaller particle sizes, UPLC provides much higher resolution and faster separation times. researchgate.netnih.gov This translates to increased sensitivity and higher throughput in the analysis of this compound and its metabolites.

The enhanced separation efficiency of UPLC is particularly advantageous when dealing with complex biological extracts containing numerous isomers and closely related compounds. waters.com A sensitive, accurate, and specific quantitative UPLC-MS/MS method has been developed for the measurement of lactose (B1674315) in milk. nih.gov This method allows for the determination of lactose in as little as 5 minutes with a high degree of linearity and recovery. researchgate.netnih.gov The improved sensitivity of UPLC-MS/MS is critical for studies where sample volume is limited or when tracing metabolites present at very low concentrations. waters.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and is renowned for its high accuracy in the absolute quantification of analytes. europa.eu The principle of IDMS involves adding a known amount of an isotopically labeled standard, in this case, a compound like [UL-¹³C₆gal]Lactose, to a sample. epa.gov After allowing the labeled standard to equilibrate with the endogenous (unlabeled) analyte, the mixture is analyzed by mass spectrometry.

By measuring the ratio of the labeled to the unlabeled species, the exact concentration of the analyte in the original sample can be determined with high precision. epa.gov A key advantage of IDMS is that the accuracy of the measurement is not affected by incomplete recovery of the analyte during sample preparation, as long as isotopic equilibrium has been achieved. epa.gov This makes IDMS an invaluable tool for the precise quantification of this compound and its primary metabolites in various biological fluids and tissues.

Sample Preparation Strategies for Diverse Biological Matrices in Isotopic Studies

The accuracy of any isotopic analysis heavily relies on the quality of the sample preparation. Biological matrices such as blood, urine, milk, and tissue homogenates are complex mixtures containing proteins, fats, salts, and other substances that can interfere with the analysis. escholarship.org Therefore, effective sample preparation is crucial to remove these interfering components and isolate the analytes of interest.

Common sample preparation techniques include:

Protein Precipitation: Often using organic solvents like methanol (B129727) or acetone (B3395972) to denature and remove proteins. escholarship.org

Liquid-Liquid Extraction (LLE): To separate compounds based on their differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): A highly versatile technique that uses a solid sorbent to selectively adsorb the analytes or the interfering components, allowing for their separation. escholarship.org

For isotopic studies involving carbohydrates like lactose, it is often necessary to remove the highly abundant unlabeled lactose to improve the detection of labeled species. escholarship.org The choice of sample preparation strategy depends on the specific biological matrix and the analytical method being employed. For instance, GC-MS analysis requires a derivatization step to make the non-volatile sugars amenable to gas chromatography. alexandraatleephillips.com

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

Technique Primary Application Key Advantages Considerations
GC-MS Isotope distribution analysisProvides detailed positional information on labelingRequires derivatization; fragmentation can be complex
LC-MS/MS Quantitative tracingHigh sensitivity and specificity; suitable for complex matricesMay not provide detailed positional information
UPLC-MS/MS Enhanced sensitivity and throughputFaster analysis times; higher resolution and sensitivityHigher upfront instrument cost
IDMS Absolute quantificationHigh accuracy and precision; not affected by analyte lossRequires a suitable labeled internal standard

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stable Isotope Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique used in stable isotope tracing studies. vulcanchem.com Unlike mass spectrometry, which detects the mass-to-charge ratio of ions, NMR detects the magnetic properties of atomic nuclei. The presence of a ¹³C nucleus in a molecule alters the NMR spectrum in a predictable way, providing detailed information about the position of the label within the molecule.

This makes NMR particularly useful for elucidating metabolic pathways and determining the specific intramolecular distribution of ¹³C atoms in metabolites derived from this compound. While generally less sensitive than mass spectrometry, NMR provides unparalleled detail about the structural context of the isotopic label. The combination of both MS and NMR techniques often yields the most comprehensive understanding of metabolic processes.

13C-NMR for Positional Isomer Determination and Metabolic Flux Mapping

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is an indispensable tool for structural elucidation and metabolic pathway analysis. A key advantage of 13C-NMR is its ability to provide information on the specific position of 13C atoms within a molecule. While this compound is defined by uniform labeling in the galactose unit, 13C-NMR is crucial for verifying the isotopic enrichment and ensuring the absence of scrambling during synthesis. The chemical shift of each carbon is unique to its local electronic environment, allowing for precise assignment. hmdb.ca In solid-state NMR, techniques such as the "attached nitrogen test" can further help differentiate isomers by identifying carbon atoms covalently bonded to nitrogen, a method that is invaluable for structural determination in complex heterocyclic molecules. iastate.edu

In the context of metabolic studies, 13C-NMR is fundamental to Metabolic Flux Analysis (13C-MFA). plos.orgd-nb.info 13C-MFA is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. d-nb.infonih.gov When a biological system is supplied with a 13C-labeled substrate like this compound, the 13C atoms are distributed throughout downstream metabolic pathways in a manner dependent on the active routes and their corresponding fluxes. plos.org

The process involves:

Incubation: Cells or organisms are cultured with this compound.

Metabolite Extraction: Key intracellular metabolites are extracted at isotopic steady state.

Isotopomer Analysis: The mass distribution (isotopomer) patterns of these metabolites are measured using techniques like NMR or mass spectrometry.

Computational Modeling: The experimental labeling patterns are integrated into a computational model of the cell's metabolic network. By minimizing the difference between the measured and simulated labeling patterns, the model can estimate the intracellular flux distribution. plos.orgbiorxiv.org

For example, tracing the 13C atoms from the galactose moiety of this compound through glycolysis and the tricarboxylic acid (TCA) cycle can reveal the relative contributions of different pathways to energy production or biosynthesis. d-nb.info An error in mapping the atom transitions, for instance in the aldolase (B8822740) reaction, can lead to completely incorrect flux estimations, highlighting the need for precise atom-level tracking. biorxiv.org

Multi-Dimensional NMR Techniques for Complex Metabolite Mixture Analysis

Metabolite extracts from biological samples are inherently complex mixtures. One-dimensional NMR spectra of such mixtures often suffer from severe peak overlap, making unambiguous identification and quantification of individual compounds challenging. nih.gov Multi-dimensional NMR techniques significantly enhance spectral resolution by spreading the signals across two or more frequency axes.

For analyzing the metabolic fate of this compound, techniques such as 2D 13C-1H Heteronuclear Single Quantum Coherence (HSQC) and 2D 13C-13C Total Correlation Spectroscopy (TOCSY) are particularly powerful. nih.gov

2D 13C-1H HSQC: This experiment correlates carbon atoms with their directly attached protons, providing a unique fingerprint for many metabolites and leveraging the higher sensitivity of proton detection. nih.gov

2D 13C-13C TOCSY: When using uniformly 13C-labeled substrates like this compound, this experiment is especially informative. It reveals correlations between all carbons within a spin system (i.e., within a single molecule), allowing for the reconstruction of the carbon skeleton of metabolites derived from the tracer. nih.gov This can be used to simultaneously characterize over 100 metabolites in a single sample. nih.gov

Furthermore, three-dimensional (3D) NMR experiments can be employed to resolve ambiguities that persist even in 2D spectra, offering another layer of separation for highly complex samples. nih.gov These advanced NMR methods are critical for accurately identifying the array of metabolites that become labeled following the introduction of this compound and for providing the detailed isotopomer data required for robust metabolic flux analysis.

Rigorous Method Validation and Quality Control in Isotope Tracer Research

Establishment of Accuracy, Precision, Linearity, and Selectivity for this compound Assays

Method validation ensures that an analytical procedure is suitable for its intended purpose. For assays involving this compound, the key validation parameters include:

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing samples with a known concentration of the analyte (e.g., a certified reference material) or through spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Repeatability (within-lab precision) and reproducibility (between-lab precision) are both important aspects. For example, validation of a lactose assay kit demonstrated repeatability RSDs of less than 7%. megazyme.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A study using a 13C and 15N-labeled oligosaccharide as an internal standard demonstrated excellent linearity (R² = 0.999) for relative molarities ranging from 0.1 to 10. semanticscholar.org

Selectivity: The ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample. In the context of this compound, this means distinguishing it from unlabeled lactose and other structurally similar sugars. Enzymatic assays can achieve high selectivity, for instance by using a specific β-galactosidase that does not hydrolyze other galacto-oligosaccharides (GOS). megazyme.com

Below is a table summarizing typical validation parameters and acceptance criteria for a quantitative assay.

Parameter Metric Typical Acceptance Criterion Purpose
Accuracy Percent Recovery80-120%Measures how close the experimental value is to the true value.
Precision Relative Standard Deviation (RSD)< 15%Assesses the random error and scatter of the measurements.
Linearity Coefficient of Determination (R²)≥ 0.99Confirms a proportional response to analyte concentration.
Selectivity No Interference at Analyte Retention TimeNo significant signal from interfering compounds.Ensures the measurement is only of the intended analyte.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N)≥ 3Defines the lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N)≥ 10Defines the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

This table presents generalized acceptance criteria for bioanalytical method validation; specific values may vary based on regulatory guidelines and application.

Ensuring Reproducibility and Robustness of Isotopic Measurement Procedures

Beyond initial validation, ongoing measures are needed to ensure that analytical methods remain reliable over time and across different conditions.

Reproducibility refers to the ability of a test to produce the same results when performed by different analysts, with different equipment, or in different laboratories. megazyme.com Achieving high reproducibility is critical for comparing data across studies. The use of a stable isotope-labeled internal standard, such as a 13C-labeled version of the analyte itself, is a key strategy for improving reproducibility. semanticscholar.org Because the internal standard is added at the beginning of sample processing, it experiences the same variations in extraction efficiency and instrument response as the target analyte, effectively canceling out these sources of error. semanticscholar.org

Applications of Ul 13c6gal Lactose in Metabolic Pathway Elucidation and Flux Analysis

Unraveling Lactose (B1674315) Catabolism and Anabolism through Isotope Tracing

Isotope tracing with [UL-13C6gal]Lactose enables the detailed mapping of carbon atom transitions from the initial substrate through various interconnected metabolic pathways. This process is fundamental to understanding both the breakdown (catabolism) of the sugar for energy and its use in building new cellular components (anabolism).

Once lactose is hydrolyzed, the resulting 13C-labeled galactose enters cellular metabolism. It is typically converted to glucose-6-phosphate (G6P) via the Leloir pathway. This labeled G6P then stands at a critical metabolic juncture, where it can be channeled into either glycolysis or the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). libretexts.org

Glycolysis: If the labeled G6P enters glycolysis, the 13C atoms can be tracked through subsequent intermediates like fructose-6-phosphate, glyceraldehyde-3-phosphate (GAP), and pyruvate (B1213749). libretexts.org By analyzing the isotopic enrichment in these molecules, researchers can quantify the extent to which the galactose component of lactose contributes to energy production and the synthesis of biomass precursors derived from glycolysis.

Pentose Phosphate Pathway (PPP): Alternatively, the labeled G6P can be directed into the PPP, an anabolic pathway that generates NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) (R5P) for nucleotide synthesis. basicmedicalkey.commhmedical.com Tracing the 13C label from galactose into PPP intermediates and products allows for the quantification of the flux towards these crucial biosynthetic precursors. mdpi.com For instance, a study on Bifidobacterium animalis subsp. lactis used lactose specifically labeled on the galactose moiety to determine metabolic flux distribution, confirming that the bifid shunt, a variation of the PPP, is the sole pathway for energy recruitment from lactose in this organism. nih.gov

The ability to distinguish the carbon flow from galactose provides a clearer picture of how cells prioritize these major pathways under different physiological conditions. duke.edu

The initial step in lactose metabolism is its hydrolysis, a reaction catalyzed by the enzyme β-galactosidase (lactase), which breaks the disaccharide into its constituent monosaccharides: glucose and galactose. libretexts.orgnih.govmicrobiotajournal.com

When this compound is used as the substrate, this initial cleavage yields unlabeled glucose and uniformly 13C-labeled galactose. nih.gov This is critically important because it allows researchers to follow the metabolic journey of each monosaccharide independently. Without such a specific label, the carbons from both glucose and galactose would become intermingled after galactose's conversion to glucose-6-phosphate, making it impossible to discern their original source.

By tracking the 13C-labeled intermediates, scientists can precisely determine the fate of the galactose-derived carbon, answering key questions such as:

How quickly is galactose metabolized compared to glucose?

To what extent is galactose used for energy versus being stored as glycogen (B147801)?

How does the presence of other carbon sources affect the utilization of galactose?

This detailed tracking was demonstrated in a study of Bifidobacterium, where using lactose labeled on either the glucose or galactose moiety allowed for the precise determination of the fate of each sugar unit through the organism's metabolic network. nih.gov

Table 1: Example of 13C Label Propagation from this compound This interactive table shows the theoretical distribution of the 13C label from the galactose moiety into key downstream metabolites.

Parent Compound Labeled Moiety Key Metabolic Intermediate Pathway Entered Expected Labeling in Intermediate
This compound [UL-13C6]Galactose Glucose-6-Phosphate Central Metabolism Fully labeled ([UL-13C6]G6P)
This compound [UL-13C6]Galactose Fructose-6-Phosphate Glycolysis Fully labeled ([UL-13C6]F6P)
This compound [UL-13C6]Galactose Glyceraldehyde-3-Phosphate Glycolysis Fully labeled ([UL-13C3]GAP)
This compound [UL-13C6]Galactose Pyruvate Glycolysis Fully labeled ([UL-13C3]Pyruvate)
This compound [UL-13C6]Galactose Ribose-5-Phosphate Pentose Phosphate Pathway Fully labeled ([UL-13C5]R5P)

Quantitative Metabolic Flux Analysis (MFA) with this compound as a Substrate

While isotope tracing maps the possible routes of carbon flow, 13C-Metabolic Flux Analysis (13C-MFA) takes it a step further by quantifying the rates (fluxes) of reactions within the metabolic network. numberanalytics.com It has become a cornerstone technique for understanding cellular physiology in systems biology and metabolic engineering. frontiersin.org

13C-MFA is a powerful analytical method used to determine in vivo metabolic fluxes. nih.gov The fundamental principle involves several key steps: numberanalytics.com

Labeling Experiment: Cells or organisms are cultured with a specifically labeled substrate, such as this compound.

Isotopic Steady State: The culture is allowed to reach an isotopic steady state, where the distribution of labeled and unlabeled carbons in the metabolic intermediates becomes constant.

Metabolite Analysis: Key metabolites, often protein-bound amino acids or intracellular intermediates, are extracted.

Measurement: The mass isotopomer distributions (MIDs) of these metabolites are measured using advanced analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov The MID reveals the proportion of molecules with a specific number of 13C atoms.

Flux Calculation: The experimentally measured MIDs are used as constraints in a computational model of the cell's metabolic network to calculate the intracellular fluxes that would produce the observed labeling patterns. duke.eduresearchgate.net

Using this compound provides high-resolution data because the six 13C atoms from the galactose moiety create a strong and distinct isotopic signature as they are distributed throughout the metabolic network.

Calculating metabolic fluxes from raw labeling data is a complex computational task that requires sophisticated software and algorithms. oup.com These frameworks integrate the known stoichiometry and carbon atom transitions of a metabolic network with the experimental MID data to solve for the unknown flux values.

Key components of these frameworks include:

Metabolic Network Model: A detailed map of the biochemical reactions occurring in the organism, including the specific carbon atom transitions for each reaction.

Forward Simulation: Algorithms that can predict the MID of all metabolites for a given set of metabolic fluxes and a labeled substrate. oup.com The Elementary Metabolite Units (EMU) framework is a widely adopted and efficient method for this simulation. frontiersin.org

Flux Estimation: Optimization algorithms, typically based on least-squares regression, that iteratively adjust the flux values to find the distribution that best fits the experimentally measured MIDs. nih.gov

Several software packages have been developed to implement these workflows, such as 13CFLUX2 and INCA, which provide environments for modeling, simulation, statistical evaluation, and flux estimation. frontiersin.orgresearchgate.netoup.com

Table 2: Overview of Computational Frameworks in 13C-MFA This interactive table summarizes common software and frameworks used for calculating metabolic flux.

Framework/Software Core Function Key Algorithm/Approach Typical Application
13CFLUX2 Simulation and flux estimation Integrates various simulation and optimization algorithms. Comprehensive 13C-MFA workflows from model creation to statistical analysis. oup.com
INCA (Isotopomer Network Compartmental Analysis) Isotopically non-stationary and stationary MFA Based on the Elementary Metabolite Unit (EMU) framework. Stationary and non-stationary flux analysis, parallel labeling experiments. frontiersin.org
OpenMebius Metabolic flux analysis and experimental design Employs statistical methods for flux uncertainty analysis. Designing optimal isotope labeling experiments and analyzing flux confidence intervals.
Metran Metabolic network analysis Provides tools for stoichiometric analysis and flux balance analysis. Network validation and preliminary analysis before full 13C-MFA.

A primary application of 13C-MFA is to determine how metabolic flux is partitioned at key branch points in the metabolic network. The node at glucose-6-phosphate, which directs carbon to either glycolysis or the PPP, is a classic example. libretexts.org

By using this compound and measuring the MIDs of downstream metabolites, 13C-MFA can precisely quantify the branching ratio, for example, revealing that 70% of galactose-derived carbon enters glycolysis while 30% enters the PPP under a specific condition. This provides a quantitative measure of the cell's response to its environment.

Furthermore, 13C-MFA can uncover metabolic redundancies, where multiple pathways can produce the same metabolite. By analyzing the unique labeling patterns generated from different pathways, researchers can dissect the relative contribution of each redundant route. Comparing these flux maps under varied conditions (e.g., different nutrient availability, oxygen levels, or genetic modifications) reveals how organisms adapt their metabolic strategies to survive and function. This quantitative insight is crucial for applications ranging from understanding disease states to optimizing microbial strains for industrial biotechnology. nih.gov

Isotopic Non-Steady State MFA for Dynamic Metabolic Insights

Isotopically non-steady state metabolic flux analysis (INST-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular biochemical reactions. mdpi.com Unlike traditional steady-state MFA, which requires cells to reach an isotopic equilibrium that can be slow or impossible to achieve in certain biological systems, INST-MFA analyzes metabolite labeling patterns during the transient phase before isotopic steady state is reached. vanderbilt.edunih.gov This approach is particularly advantageous for studying systems with slow growth rates, autotrophic organisms, or for capturing dynamic metabolic shifts in response to stimuli. vanderbilt.edunih.gov The experimental time is significantly shortened, and in many cases, flux determination is more precise. vanderbilt.edu

The methodology involves introducing a ¹³C-labeled tracer, such as this compound, to a biological system at metabolic steady state and collecting samples at multiple, short time intervals thereafter. nih.govfrontiersin.org For instance, in studies on cell cultures, samples might be taken at various points over several hours post-introduction of the tracer. vanderbilt.edufrontiersin.org The isotopic enrichment of intracellular metabolites is then measured using techniques like mass spectrometry. nih.gov This time-course data of isotopic labeling provides a rich dataset for computational models, which then calculate the intracellular fluxes that best explain the observed dynamic labeling patterns. vanderbilt.edu

Using this compound as the tracer allows researchers to specifically follow the carbon atoms from the galactose moiety of lactose as they are incorporated into various downstream metabolic pathways. After the initial hydrolysis of lactose into glucose and ¹³C-labeled galactose, the labeled galactose can enter central carbon metabolism, including glycolysis and the pentose phosphate pathway. By tracking the appearance and distribution of the ¹³C label in metabolites like pyruvate, lactate (B86563), and amino acids over time, INST-MFA can provide a detailed, quantitative map of metabolic reprogramming.

Table 1: Conceptual Time-Course Data for INST-MFA with this compound

This table illustrates the type of data collected in an INST-MFA experiment following the introduction of this compound to a cell culture. The values represent the fractional abundance of the fully labeled (M+6) isotopologue of intracellular galactose and a downstream metabolite, pyruvate (M+3).

Time Point (minutes)Intracellular [¹³C₆]Galactose (%)Intracellular [¹³C₃]Pyruvate (%)
00.00.0
535.22.1
1578.910.5
3091.522.8
6094.338.7
12095.055.4

Enzymatic Studies and Substrate Specificity Using this compound

Probing β-Galactosidase Activity and Substrate Preferences with Labeled Lactose

β-Galactosidase (also known as lactase) is a key enzyme responsible for the hydrolysis of lactose into its constituent monosaccharides, galactose and glucose. nih.govnih.gov The enzyme is highly specific for the D-galactose portion of its substrate. nih.gov The use of this compound provides a powerful tool for investigating the activity and substrate specificity of β-galactosidase. By labeling the galactose unit, the fate of this specific monosaccharide can be precisely traced and quantified following the enzymatic reaction, free from interference from the unlabeled glucose also produced or from endogenous pools of galactose.

Studies on β-galactosidase from various sources, including bacteria like Lactobacillus and Bifidobacterium, often utilize chromogenic surrogate substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) for routine activity assays. researchgate.netscientiaplena.org.br However, this compound allows for the study of the enzyme with its natural substrate under more physiologically relevant conditions. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined by measuring the rate of appearance of ¹³C₆-galactose over time. This allows for direct comparison of the enzyme's efficiency with lactose versus other galactosides. nih.gov For example, some β-galactosidases have been shown to have a higher affinity for other β(1,4)-galactosides than for lactose itself. nih.gov Furthermore, the products of the reaction, glucose and galactose, can act as inhibitors, and using a labeled substrate helps to dissect these complex kinetics. nih.gov

Table 2: Representative Kinetic Parameters of a β-Galactosidase for Different Substrates

This table provides a comparative example of kinetic data for a hypothetical β-galactosidase, demonstrating how substrate structure affects enzyme efficiency. The use of this compound allows for precise measurement with the natural substrate.

SubstrateKm (mM)Vmax (U/mg)Relative Efficiency (Vmax/Km)
This compound2585034
o-Nitrophenyl-β-D-galactopyranoside (ONPG)2.51500600
Gal(β1-4)Gal60112918.8 nih.gov
Gal(β1-3)Gal>100Low Activity<1

Note: Data for Gal(β1-4)Gal and Gal(β1-3)Gal are representative of findings for β-Gal II from B. adolescentis. nih.gov Other values are illustrative.

Investigation of Lactose Synthase Activity in Biological Systems

Lactose synthase is the enzyme responsible for the synthesis of lactose, a process that is particularly active in the mammary gland during lactation. nih.govtaylorandfrancis.com It is an unusual enzyme complex composed of two protein subunits: a catalytic subunit, galactosyltransferase, and a regulatory subunit, α-lactalbumin. taylorandfrancis.comnih.gov In the absence of α-lactalbumin, galactosyltransferase primarily synthesizes N-acetyllactosamine. However, in the presence of α-lactalbumin, the substrate specificity of the catalytic subunit is modified, enabling it to use glucose as an acceptor for galactose transferred from UDP-galactose, thereby producing lactose. nih.gov

While the forward reaction (synthesis) is typically studied using labeled precursors like ¹³C-UDP-galactose, this compound can be employed in specialized assays to probe the enzyme's characteristics. For instance, it can be used in competitive binding studies to determine the enzyme's affinity for its product, lactose. By measuring how effectively this compound competes with the binding of substrates (UDP-galactose and glucose), researchers can gain insights into product inhibition mechanisms, which are crucial for regulating the rate of lactose synthesis in vivo. The isotopic label allows for unambiguous detection and quantification of the bound this compound, distinguishing it from any unlabeled lactose produced during the assay. Such experiments are critical for understanding the hormonal and feedback regulation of milk sugar production. nih.gov

Table 3: Hypothetical Competitive Inhibition Assay of Lactose Synthase

This table illustrates a conceptual experiment where a fixed concentration of substrates (UDP-Gal and Glucose) is used, and the reaction rate is measured in the presence of increasing concentrations of this compound, acting as a competitive inhibitor.

This compound Conc. (mM)Rate of Lactose Synthesis (nmol/min)% Inhibition
050.00%
541.517%
1033.034%
2022.156%
5012.076%

Research Applications of Ul 13c6gal Lactose in Defined Biological Systems Excluding Human Clinical Context

Microbial Metabolism and Fermentation Studies

In vitro and ex vivo models of the gut microbiota are instrumental in understanding the complex interplay between diet, microbes, and host health. The addition of [UL-13C6gal]Lactose to these models enables precise tracking of lactose (B1674315) fermentation by complex microbial communities. When gut microbes metabolize lactose, they break it down into glucose and galactose. The 13C label on the galactose allows for the unambiguous tracing of its metabolic fate.

Research has shown that lactose supplementation in in vitro fecal fermentation models can significantly alter the composition and metabolic output of the gut microbiota. nih.govnih.gov For instance, lactose fermentation often leads to an increase in the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus. nih.govresearchgate.net These bacteria readily ferment the glucose and galactose moieties, producing short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, as well as lactate (B86563). nih.gov

By using this compound, researchers can quantify the contribution of the galactose portion of lactose to the production of these key metabolites. This is achieved by analyzing the incorporation of 13C into the various metabolic end-products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This approach provides a detailed map of galactose metabolism within the gut microbial community, revealing which microbes are the primary utilizers and how the carbon from galactose is distributed among different fermentation products.

Table 1: Expected 13C Labeling Patterns in Gut Microbiota Metabolites from this compound Fermentation

MetaboliteExpected 13C LabelingPrimary Producing Genera
AcetateLabeledBifidobacterium, Lactobacillus
PropionateLabeledBacteroides
ButyrateLabeledFaecalibacterium, Roseburia
LactateLabeledLactobacillus, Bifidobacterium

This table is illustrative and based on known metabolic pathways. Actual labeling patterns may vary depending on the specific microbial community.

In industrial biotechnology, microorganisms are often engineered to produce valuable chemicals, biofuels, and pharmaceuticals from inexpensive feedstocks like lactose, a major component of whey permeate. Understanding and optimizing the metabolic pathways involved in lactose utilization is crucial for improving production efficiency. 13C-Metabolic Flux Analysis (13C-MFA) using this compound is a key tool for achieving this. mdpi.com

By introducing this compound into the culture medium of industrially important microorganisms such as Escherichia coli or Saccharomyces cerevisiae, researchers can trace the flow of carbon from the galactose and glucose moieties through the central carbon metabolism and into the desired bioproducts. mdpi.com This allows for the identification of metabolic bottlenecks, inefficient pathways, and competing reactions that may divert carbon away from the product of interest.

The insights gained from 13C-MFA can guide metabolic engineering strategies aimed at reprogramming the microorganism's metabolism. For example, if it is found that a significant portion of the 13C from galactose is being shunted into biomass production rather than the target chemical, genes involved in competing pathways can be knocked out or downregulated. Conversely, if a particular pathway is identified as being flux-limited, the expression of key enzymes in that pathway can be upregulated.

Microbial communities, whether in the gut or in industrial co-cultures, are characterized by complex metabolic interactions, including cross-feeding, where one species consumes the metabolic byproducts of another. frontiersin.orgoaepublish.com this compound is an invaluable tool for dissecting these intricate relationships.

A notable example is the study of co-cultures of Saccharomyces cerevisiae and Lactococcus lactis. nih.govnih.gov In this synthetic community, L. lactis hydrolyzes lactose into glucose and galactose. By using this compound, it was demonstrated that L. lactis preferentially metabolizes the glucose portion, while the 13C-labeled galactose is secreted and subsequently utilized by S. cerevisiae. nih.gov This was confirmed by the high degree of 13C labeling in the peptides of the yeast when the galactose subunit of lactose was labeled. nih.gov

This type of analysis provides direct evidence of metabolic specialization and cross-feeding within the community. The ability to trace the flow of carbon between different species allows for a detailed understanding of the metabolic division of labor and the dependencies that structure these microbial ecosystems.

Table 2: Isotope Tracing of Metabolic Cross-Feeding in a L. lactis and S. cerevisiae Co-culture with this compound

SpeciesPrimary Carbon Source Utilized13C-Labeling in BiomassKey Finding
Lactococcus lactisGlucose (from lactose)LowPreferentially consumes glucose, secretes galactose.
Saccharomyces cerevisiaeGalactose (secreted by L. lactis)HighUtilizes the galactose released by its partner species.

In Vitro Mammalian Cell Culture Models

While most mammalian cells in culture are grown on glucose, the ability to metabolize other sugars like galactose is crucial in certain physiological and pathological contexts. Using this compound or, more directly, 13C-labeled galactose allows for the precise tracing of galactose metabolism in defined mammalian cell lines. kuleuven.be This is particularly relevant for studying genetic disorders of galactose metabolism, such as galactosemia. nih.govscilit.com

In such studies, cells are cultured in a medium where the primary carbohydrate source is replaced with the 13C-labeled substrate. By analyzing the intracellular metabolites, researchers can track the incorporation of the 13C label into various downstream products. For example, in studies of fibroblasts from patients with PGM1-CDG, a congenital disorder of glycosylation, 13C-labeled galactose was used to investigate disturbances in hexose-phosphate metabolism. kuleuven.be

This approach can reveal the activity of key enzymes in the Leloir pathway, the primary route for galactose metabolism, which converts galactose into glucose-1-phosphate. The 13C label can then be traced further into glycogen (B147801), glycoproteins, and glycolipids, providing a comprehensive picture of how the cell utilizes galactose.

Mammalian cells exhibit metabolic flexibility, allowing them to adapt to different nutrient environments. Stable isotope tracing can be used to investigate how cells adapt to using galactose as a primary energy source and to determine their preference for different substrates when multiple are available.

By culturing cells in a medium containing a mixture of unlabeled glucose and 13C-labeled galactose, for instance, the relative contribution of each sugar to cellular energy production and biomass synthesis can be quantified. The degree of 13C enrichment in key metabolic intermediates of glycolysis and the tricarboxylic acid (TCA) cycle provides a direct measure of the extent to which galactose is being utilized compared to glucose.

These studies can reveal how cellular signaling pathways and gene expression programs are altered in response to a switch in carbon source. For example, cells may upregulate the expression of galactose transporters and enzymes of the Leloir pathway when grown in a high-galactose environment. Such investigations are crucial for understanding metabolic reprogramming in various physiological and disease states. The use of isotopically labeled substrates is a powerful method for dissecting these adaptive responses at the metabolic level. nih.govnih.gov

Pre-clinical Animal Models in Metabolic Research

The use of stable isotope-labeled compounds in pre-clinical animal models has revolutionized our understanding of metabolic pathways. This compound, a lactose molecule in which the galactose moiety is uniformly labeled with Carbon-13, serves as a powerful tool to trace the digestion, absorption, and subsequent metabolic fate of this specific monosaccharide. This section explores the application of this compound and related tracers in non-human biological systems to elucidate complex metabolic processes.

Application of this compound in Investigating Gastrointestinal Digestion and Absorption in Animal Models

The initial step in the utilization of this compound involves its hydrolysis in the small intestine by the brush-border enzyme lactase into its constituent monosaccharides: unlabeled glucose and [UL-13C6]galactose. Animal models are crucial for quantifying the efficiency of this digestive process and the subsequent absorption of the released galactose.

Studies in preterm pigs, a relevant model for infant nutrition, have provided detailed insights into the dynamics of lactose digestion and absorption. Although not using a 13C-labeled tracer, research involving the jejunal infusion of lactose-based formula demonstrated a disparity in the portal absorption rates of glucose and galactose, despite their 1:1 molar ratio in the lactose molecule. The cumulative portal absorption of glucose was found to be significantly higher than that of galactose. researchgate.net This suggests that even after successful hydrolysis of lactose, the absorption kinetics of its constituent monosaccharides can differ.

The use of a tracer like this compound in such models would allow for precise tracking of the galactose moiety, distinguishing it from endogenous galactose and enabling a more accurate assessment of its absorption efficiency. Furthermore, the appearance of 13C in expired CO2 can be monitored to provide a whole-body view of the rate of galactose absorption and subsequent oxidation. For instance, studies using lactose-13C-ureide in pigs, while designed to measure oro-cecal transit time, demonstrate the principle of tracking 13C-labeled compounds through the gastrointestinal tract and monitoring their metabolic products in breath. nih.gov

Table 1: Comparative Portal Absorption of Glucose and Galactose from Lactose in Preterm Pigs

This table is based on data from studies on lactose digestion in preterm pigs and illustrates the differential absorption of glucose and galactose. researchgate.net

MonosaccharideCumulative Portal Absorption (mmol/kg)Percentage of Infused Amount Absorbed
Glucose1.9058%
Galactose0.8727%

The data indicates a less efficient portal absorption of galactose compared to glucose from a lactose source in this animal model.

Systemic and Organ-Specific Carbohydrate Metabolism in Rodent and Larger Animal Models

Following absorption from the intestine, [UL-13C6]galactose enters the systemic circulation and is distributed to various tissues. The liver is the primary site for galactose metabolism, where it is converted into glucose-1-phosphate via the Leloir pathway and can then enter glycolysis or be used for glycogen synthesis. Stable isotope tracers are invaluable for quantifying the flux through these pathways in different physiological and pathological states.

Research in rodent models, specifically mice deficient in galactose-1-phosphate uridyl transferase (a model for galactosemia), has utilized [13C]galactose to map the metabolic fate of this sugar in various tissues. nih.gov Upon administration of [13C]galactose, the labeled sugar was detected in all examined tissues, with the highest concentrations found in the liver and kidney. nih.gov This highlights the key roles of these organs in galactose clearance and metabolism.

The study further revealed distinct patterns of metabolite labeling in different organs. The liver showed the highest concentration of labeled galactose-1-phosphate, the initial product of intracellular galactose metabolism. nih.gov In contrast, labeled galactitol, a product of an alternative metabolic pathway, was more prominent in the kidney and heart. nih.gov Even in these galactosemia-model mice, the presence of [13C]glucose and lactate in the liver indicated the existence of pathways to convert galactose to glucose, circumventing the genetic block. nih.gov In normal mice, the administered [13C]galactose was efficiently converted to glucose and lactate, primarily in the liver and kidney. nih.gov

These findings in rodent models provide a framework for what can be expected in studies using this compound. The 13C label would be anticipated to trace the conversion of the galactose moiety into hepatic glucose and its subsequent release into the circulation or storage as glycogen. The distribution of the 13C label into various downstream metabolites in different organs can be quantified using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Table 2: Organ-Specific Distribution of [13C]Galactose Metabolites in a Mouse Model

This table summarizes findings on the tissue distribution of metabolites following [13C]galactose administration in a mouse model of galactosemia, indicating the primary sites of galactose metabolism. nih.gov

Tissue[13C]Galactose[13C]Galactose-1-Phosphate[13C]Galactitol
LiverHighHighestLow
KidneyHighModerateHigh
HeartModerateLowHigh
MuscleLowLowestLow
BrainModerateLowModerate

This distribution pattern underscores the central role of the liver in galactose phosphorylation and the significance of alternative pathways in extrahepatic tissues like the kidney and heart.

Development and Validation of Advanced Animal Models for Translational Metabolic Research

The use of this compound is integral to the development and validation of animal models that accurately mimic human metabolic diseases. By providing detailed, quantitative data on the flux through specific metabolic pathways, this tracer can help to characterize the metabolic phenotype of new genetic or diet-induced animal models of conditions such as diabetes, non-alcoholic fatty liver disease, and inherited metabolic disorders. frontiersin.org

For instance, an animal model designed to study insulin (B600854) resistance could be administered this compound to assess hepatic galactose and glucose metabolism. A reduction in the rate of conversion of [13C]galactose to [13C]glucose and its subsequent storage as glycogen could serve as a quantifiable biomarker of impaired insulin signaling in the liver.

Furthermore, stable isotope tracers like this compound are essential for preclinical testing of novel therapeutic interventions. By measuring metabolic fluxes before and after treatment, researchers can gain mechanistic insights into how a drug or dietary intervention modulates carbohydrate metabolism. The ability to perform these studies in vivo in animal models provides a dynamic and physiologically relevant context that is crucial for translating basic research findings into clinical applications. nih.govkuleuven.be The selection of the appropriate tracer, such as this compound, is critical as it determines the specific pathways that can be interrogated with precision. frontiersin.orgresearchgate.net

The development of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, coupled with sophisticated metabolic modeling, allows for the comprehensive analysis of isotope labeling patterns in various metabolites. This enables the construction of detailed metabolic flux maps, providing a system-level understanding of metabolic regulation in health and disease. The application of these methodologies in animal models is a cornerstone of modern translational metabolic research.

Advanced Methodological Considerations and Data Interpretation in Isotope Tracer Experiments

Isotopomer Distribution Analysis and Its Interpretational Challenges

Isotopomer distribution analysis is the cornerstone of stable isotope tracing studies. It involves measuring the relative abundances of different isotopologues (molecules that differ only in their isotopic composition) of a metabolite. When using [UL-13C6gal]Lactose, where the galactose moiety is uniformly labeled with Carbon-13, the analysis of downstream metabolites provides a detailed map of galactose's metabolic fate.

Measurement of Positional Labeling Patterns in Metabolites

The initial step in a tracer experiment with this compound is its enzymatic cleavage into glucose and uniformly labeled 13C-galactose. The subsequent metabolism of 13C-galactose through pathways like the Leloir pathway results in the transfer of the 13C label to various intermediates of central carbon metabolism.

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to measure the resulting isotopomer distributions. molecularcloud.orgnih.gov High-resolution mass spectrometry is particularly crucial for separating isotopologues and obtaining accurate mass measurements. nih.gov For instance, in studies involving the metabolism of labeled galactose, NMR has been used to reveal the specific positions of 13C atoms in lactose (B1674315) isolated from milk, confirming the direct incorporation of the labeled monosaccharide. oup.comnih.gov

A significant challenge lies in deconvoluting the mass spectra to determine the precise positional labeling of metabolites. The fragmentation patterns of metabolites in MS are key to this process. For lactose itself, electrospray ionization (ESI)-MSn can be used to analyze its fragmentation, providing a basis for understanding how labeled fragments will appear. researchgate.net When 13C-galactose enters glycolysis and the tricarboxylic acid (TCA) cycle, the resulting lactate (B86563), pyruvate (B1213749), and TCA cycle intermediates will exhibit specific mass shifts corresponding to the number of incorporated 13C atoms. Tracking these mass shifts allows researchers to trace the carbon backbone of galactose through the metabolic network.

Computational Approaches for Interpretation of Complex Isotope Exchange Networks

The metabolic network is a highly interconnected system with numerous isotope exchange reactions, making the manual interpretation of isotopomer data challenging. vulcanchem.com When using a tracer like this compound, the labeled galactose and unlabeled glucose moieties can enter various intersecting pathways, leading to complex labeling patterns in downstream metabolites.

Computational modeling is essential to interpret these complex datasets. Metabolic Flux Analysis (MFA) is a powerful technique that uses isotopomer data to quantify the rates of metabolic reactions. mdpi.comarxiv.org Software packages have been developed to facilitate MFA, including:

SoftwareKey Features
INCA (Isotopomer Network Compartmental Analysis) Simulates and regresses both MS and NMR isotopomer data, capable of handling steady-state and dynamic labeling experiments. nih.gov
OpenFLUX An open-source software for 13C-based metabolic flux analysis.
METRAN A tool for metabolic network analysis that can be used for flux analysis.
13CFLUX2 A software suite for 13C metabolic flux analysis in central carbon metabolism. arxiv.org

These tools take the metabolic network structure, atom transitions, and experimental isotopomer distribution data as input to estimate intracellular fluxes. d-nb.info They can model the complex scrambling of 13C labels that occurs in pathways like the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle, providing a quantitative understanding of metabolic pathway activity. The choice of the model is critical, and statistical tests, such as the chi-squared test, are used to assess the goodness-of-fit between the model-predicted and experimentally measured isotopomer distributions. arxiv.org

Experimental Design Principles for Optimal Isotope Tracing Studies

The quality and interpretability of data from isotope tracing experiments heavily depend on a robust experimental design. This includes the method of tracer delivery, sampling strategies, and careful consideration of isotopic enrichment levels.

Strategies for Tracer Delivery and Sampling in Dynamic Biological Systems

The delivery of this compound to a biological system must be carefully controlled to achieve the desired isotopic labeling. Common delivery methods include continuous infusion, bolus injection, or inclusion in the diet or cell culture medium. researchgate.net For instance, studies have involved the oral administration of 13C-labeled galactose to lactating mothers to trace its incorporation into milk components. oup.comnih.gov

Sampling in dynamic systems, such as living organisms or cell cultures, must be performed at appropriate time points to capture the kinetics of label incorporation. researchgate.net To study metabolism at an isotopic steady state, where the enrichment of the tracer in metabolites has stabilized, multiple time points are often necessary to confirm that a steady state has been reached. d-nb.info Rapid quenching of metabolic activity at the time of sampling is crucial to prevent changes in metabolite levels and labeling patterns. researchgate.net

Consideration of Isotopic Enrichment Levels and Background Correction

The isotopic enrichment of the tracer and the resulting metabolites must be accurately quantified. High levels of tracer enrichment are often desirable to produce a strong signal over the natural abundance background. However, the use of uniformly labeled tracers like this compound means that the initial enrichment of the galactose moiety is high, while the glucose moiety is at natural abundance. This creates a dual-tracer scenario within a single molecule.

A critical step in data analysis is the correction for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of 13C). nih.gov Failure to correct for this can lead to misinterpretation of the mass isotopomer distribution (MID) and inaccurate flux calculations. bioconductor.org Software tools like IsoCorrectoR have been developed specifically for this purpose, capable of correcting for natural abundance and tracer impurities in data from various mass spectrometry platforms. bioconductor.org

When using multiple tracers, or a dual-labeled tracer like this compound, high-resolution mass spectrometry is essential to distinguish between the different isotopologues and avoid spectral interferences. nih.gov

Bioinformatic and Statistical Tools for Comprehensive Isotopic Data Analysis

The large and complex datasets generated in isotope tracing experiments necessitate the use of sophisticated bioinformatic and statistical tools for analysis and visualization.

The general workflow for analyzing mass spectrometry-based data involves several steps, including raw data processing, peptide/metabolite identification, quantification, and statistical analysis. researchgate.netnih.govresearchgate.net For metabolomics data from tracer experiments, this pipeline is adapted to handle isotopologue information.

Several platforms and software packages are available for processing and analyzing mass spectrometry data:

Tool/PlatformFunction
Genedata Expressionist A platform for streamlining and automating MS-based analyses, including contaminant detection and quality monitoring. chemguide.co.uk
METASPACE An open-source bioinformatics framework for finding metabolites in large datasets from imaging mass spectrometry. embl.org
Proteome Discovery Pipeline (PDP) A web-based platform for proteomics data analysis, including spectrum visualization, deconvolution, and statistical tests.

After initial data processing and correction, statistical methods are applied to identify significant changes in labeling patterns and metabolic fluxes. Multivariate statistical techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to identify patterns and correlations in large isotopomer datasets.

For metabolic flux analysis, statistical validation of the computational model is crucial. This involves assessing the confidence intervals of the estimated fluxes and ensuring that the model accurately represents the biological system. arxiv.org Methods like the chi-squared test are used to evaluate the goodness-of-fit of the model to the experimental data. arxiv.org Furthermore, designing experiments with multiple tracers and integrating the data can improve the precision of flux estimates. nih.gov

Software Platforms for 13C-MFA Data Processing and Visualization

The analysis of data from isotope tracer experiments, such as those using this compound, is a complex process that relies on specialized software to deconvolve mass isotopomer distributions and calculate metabolic fluxes. A variety of software platforms are available, each with unique features for data processing, modeling, flux estimation, and visualization. These tools are essential for translating raw analytical data into meaningful biological insights.

Several software packages are widely used in the scientific community for 13C-Metabolic Flux Analysis (13C-MFA). ucdavis.edugithub.io These platforms typically require inputs such as a defined metabolic network model, biochemical reaction information with atom transitions, and experimental data including isotopic labeling measurements and extracellular rates. d-nb.info The software then performs complex calculations to provide outputs like metabolic fluxes across the network, confidence intervals for these fluxes, and statistical analyses of the model's fit to the data. d-nb.info

Graphical modeling and interactive data exploration are key features that help researchers overcome the complexity of 13C-MFA. nih.govresearchgate.net Visual workflows allow for more intuitive model setup, simulation, experimental design, parameter fitting, and statistical analysis. oup.com User-friendly interfaces and visualization tools enable even non-experts to build and edit metabolic networks effectively. nih.govresearchgate.netoup.com

Below is a table summarizing some of the prominent software platforms used for 13C-MFA data processing and visualization:

Software PlatformKey FeaturesOperating System/PlatformAvailability
13CFLUX2 High-performance suite for steady-state 13C-MFA, includes custom network modeling, simulation of isotope labeling, parameter estimation, and statistical quality analysis. 13cflux.netLINUX / UNIXFree for academic use, commercial license available. 13cflux.net
INCA A comprehensive platform for isotopically non-stationary metabolic flux analysis (INST-MFA) and steady-state MFA. ucdavis.edugithub.ionih.govMATLABOpen-source. github.ionih.gov
OpenFLUX Modeling software for 13C-based metabolic flux analysis. ucdavis.edugithub.ioMATLABOpen-source. github.io
WUFlux A user-friendly, programming-free platform for steady-state 13C-MFA with a graphical user interface. It includes templates for various microbial species and data correction features. github.ioMATLABOpen-source. github.io
METRAN Software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis, based on the Elementary Metabolite Units (EMU) framework. mit.eduNot specifiedLicense required from MIT. mit.edu
FluxPyt A Python-based open-source software package for stationary 13C-MFA data analysis, utilizing the EMU framework and Monte-Carlo analysis for standard deviation estimates. nih.govWindows, LinuxOpen-source. nih.gov
Omix A visualization software that provides a graphical framework for 13C-MFA, with modules for network modeling, data analysis, and result presentation. nih.govresearchgate.netoup.comNot specifiedLight Edition is freely available. nih.govresearchgate.net
CeCaFLUX A web server for standardized and visual instationary 13C metabolic flux analysis, featuring real-time visualization of the flux optimization process. oup.comWeb-basedPublicly available online. oup.com

Statistical Validation of Flux Estimates and Metabolite Enrichment Differences

The primary method for evaluating the goodness-of-fit of a 13C-MFA model is the chi-square (χ²) statistical test. researchgate.netarxiv.org This test compares the sum of squared residuals (SSR) between the experimentally measured and the model-predicted mass isotopomer distributions to the expected χ² distribution. researchgate.netarxiv.org A statistically acceptable fit indicates that the proposed metabolic model is consistent with the experimental data. However, the application of the χ²-test can be complex, and its interpretation requires careful consideration of the number of degrees of freedom, which is the difference between the number of fitted measurements and the number of estimated independent parameters. researchgate.netarxiv.org

Parameter Continuation: This method involves systematically varying a single flux parameter while re-optimizing all other free fluxes to understand the sensitivity of the sum of squared residuals. oup.com

Monte Carlo Analysis: This approach involves performing numerous simulations where the experimental data is randomly varied within its measurement error. The resulting distribution of calculated fluxes provides a statistical basis for determining confidence intervals. nih.govresearchgate.net

The selection of an appropriate metabolic model is another area where statistical validation is vital. Comparing different models (e.g., with or without a specific reaction) based on statistical tests can lead to overfitting or underfitting if not done carefully. A proposed method to address this is to use independent validation data, where a portion of the experimental data (e.g., from a different isotopic tracer) is reserved for testing the predictive power of models fitted on the initial dataset. plos.org

The following table outlines key statistical methods and their applications in validating 13C-MFA results:

Statistical MethodApplication in 13C-MFAKey Considerations
Chi-Square (χ²) Test Assesses the goodness-of-fit between the model-predicted and experimentally measured labeling data. researchgate.netarxiv.orgThe model is considered valid if the sum of squared residuals falls within a specific confidence interval (e.g., 95%) of the χ² distribution for the given degrees of freedom. researchgate.netarxiv.org
Parameter Continuation Calculation of confidence intervals for estimated fluxes to determine their precision. oup.comEvaluates the sensitivity of the model fit to variations in individual flux parameters. oup.com
Monte Carlo Simulations Estimation of flux confidence intervals and assessment of the robustness of the flux map. nih.govresearchgate.netRelies on repeated simulations with randomly sampled measurement values to generate a statistical distribution of flux estimates. nih.gov
Validation-Based Model Selection Selection of the most appropriate metabolic network model by testing its predictive capability on an independent dataset. plos.orgHelps to avoid overfitting or underfitting by using separate data for model estimation and validation. plos.org

The rigorous application of these statistical methods is essential for ensuring the accuracy and reliability of flux maps derived from experiments using tracers like this compound, thereby providing a solid foundation for understanding cellular metabolism.

Future Research Avenues and Non Clinical Translational Perspectives of Ul 13c6gal Lactose Research

Integration of Isotope Tracing with Multi-Omics Data for Systems-Level Understanding

A significant frontier in metabolic research is the integration of data from various "omics" platforms to build a comprehensive, systems-level understanding of cellular processes. acs.org Isotope tracing with compounds like [UL-13C6gal]Lactose provides a dynamic view of metabolic fluxes, which can be powerfully combined with other high-throughput data. nih.gov

Combining Metabolomics with Proteomics and Transcriptomics in Labeled Lactose (B1674315) Studies

The integration of metabolomics with proteomics and transcriptomics offers a more complete picture of cellular regulation. mdpi.com While transcriptomics reveals the genes being expressed and proteomics identifies the proteins being synthesized, metabolomics, particularly when coupled with isotope tracers like this compound, shows the actual metabolic activity and flux through pathways. nih.govmdpi.com

For instance, a study could use this compound to trace the metabolism of galactose in a specific cell type. Simultaneously, transcriptomic analysis can identify the expression levels of genes encoding for enzymes in the Leloir pathway, and proteomic analysis can quantify the abundance of these enzymes. By correlating the flux of ¹³C-labeled galactose with the corresponding gene and protein expression data, researchers can identify key regulatory points and potential bottlenecks in the pathway. nih.gov This integrated approach can reveal how changes in gene expression and protein levels directly translate to alterations in metabolic function. mdpi.com

Research QuestionTranscriptomics DataProteomics DataMetabolomics with this compoundIntegrated Insight
How does a cell regulate galactose metabolism?Expression levels of GALK1, GALT, GALE genesAbundance of galactokinase, galactose-1-phosphate uridylyltransferase, UDP-galactose 4-epimeraseFlux of ¹³C label from galactose into UDP-glucose and other downstream metabolitesIdentification of rate-limiting steps and regulatory control points in the Leloir pathway.
What is the metabolic fate of lactose-derived galactose in cancer cells?Expression of genes involved in glycolysis, pentose (B10789219) phosphate (B84403) pathway, and nucleotide synthesisAbundance of key metabolic enzymesTracing of ¹³C label into lactate (B86563), ribose, and nucleotidesUnderstanding how cancer cells utilize galactose for growth and proliferation. mdpi.com

Development of Network-Level Metabolic Models Incorporating Isotopic Flux Data

The data generated from isotope tracing experiments are essential for constructing and validating computational models of metabolic networks. osti.gov These models, often referred to as metabolic flux analysis (MFA) or ¹³C-metabolic flux analysis (¹³C-MFA), provide a quantitative description of the rates (fluxes) of all reactions within a metabolic network. nih.govmdpi.com

By feeding cells this compound and measuring the distribution of the ¹³C label in various intracellular metabolites, researchers can generate a detailed dataset of mass isotopomer distributions. oup.com This data is then used to constrain the possible flux distributions in a computational model, leading to a more accurate and predictive understanding of cellular metabolism. plos.orgnih.gov The development of more sophisticated algorithms and software tools is enabling the construction of increasingly complex and comprehensive network-level models. biorxiv.orgnih.gov

These models can be used to:

Predict the metabolic response to genetic or environmental perturbations.

Identify potential drug targets by pinpointing essential metabolic reactions.

Optimize metabolic pathways in microorganisms for the production of valuable biochemicals. nih.gov

Evolution of Novel Isotopic Labeling Strategies Beyond this compound

While uniformly labeled lactose is a powerful tool, the development of more advanced isotopic labeling strategies is crucial for addressing increasingly complex biological questions.

Expanding Isotopic Labeling to Other Complex Carbohydrates and Glycoconjugates

The principles of isotope tracing are not limited to simple disaccharides like lactose. There is a growing need to apply these techniques to more complex carbohydrates and glycoconjugates, which play critical roles in processes like cell-cell communication, immune recognition, and pathogen interaction. scbt.comoup.com

Future research will focus on the synthesis and application of isotopically labeled versions of:

Oligosaccharides: To study their roles in cell signaling and as prebiotics.

Glycoproteins and Glycolipids: To investigate the dynamics of glycosylation, a key post-translational modification, and its impact on protein function and cellular processes. oup.comresearchgate.net

Polysaccharides: Such as glycosaminoglycans, to understand their function in the extracellular matrix and in disease.

These studies will require the development of sophisticated analytical techniques, such as advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to analyze the complex labeling patterns in these large molecules. spectroscopyonline.com

Advancements in Precision Site-Specific Isotopic Enrichment Methodologies

Uniform labeling, as in this compound, provides a general overview of metabolic flux. However, to probe specific enzymatic reactions and metabolic pathways with greater precision, site-specific isotopic enrichment is necessary. nih.gov This involves labeling a molecule at a specific atomic position.

Recent advancements in chemical and enzymatic synthesis are making it possible to create precisely labeled carbohydrates. numberanalytics.com For example, a lactose molecule could be synthesized with a ¹³C label only at the C1 position of the galactose unit. This would allow researchers to specifically track the fate of this carbon atom through the Leloir pathway and beyond.

Future developments in this area may include:

Improved Synthetic Methods: More efficient and cost-effective ways to produce site-specifically labeled carbohydrates. numberanalytics.com

Novel Isotope Reporters: The use of other stable isotopes, such as deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N), in combination with ¹³C to provide multi-dimensional tracing information. mdpi.comcreative-proteomics.com

Advanced Analytical Techniques: High-precision mass spectrometry and NMR techniques capable of resolving the positional information of isotopes within a molecule. nih.gov

Labeling StrategyDescriptionResearch Application
Uniform Labeling All carbons in a specific monosaccharide unit are labeled (e.g., this compound).General tracing of the monosaccharide's fate in metabolism.
Site-Specific Labeling A label is placed at a specific atomic position (e.g., [1-¹³Cgal]Lactose).Probing the activity of specific enzymes and pathways with high precision.
Multi-Isotope Labeling Using a combination of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).Tracking the flow of multiple elements simultaneously through metabolic networks.

Impact on Fundamental Biological Discoveries and Biotechnological Applications

The continued development and application of isotopic labeling techniques, including those involving this compound and its more complex successors, are poised to have a significant impact on both fundamental biology and biotechnology.

In fundamental biology , these methods will continue to unravel the complexities of metabolic regulation in health and disease. For example, they can be used to understand how metabolic pathways are rewired in cancer cells to support rapid growth, or how metabolic dysfunction contributes to neurodegenerative diseases. mdpi.com

In biotechnology , isotope-assisted metabolic flux analysis is a powerful tool for metabolic engineering. creative-proteomics.com By understanding the detailed flux maps of microorganisms, researchers can rationally design genetic modifications to optimize the production of biofuels, pharmaceuticals, and other valuable chemicals. For instance, galactose-containing conjugates have been explored to enhance drug delivery. ru.nl The insights gained from tracing the metabolism of labeled lactose can inform the engineering of cell factories for more efficient production of these compounds.

Enhancing Understanding of Microbial Biotransformations and Ecological Roles

A significant future application of this compound lies in elucidating the intricate roles of microorganisms within complex communities, such as those in soil, marine sediments, or the gut microbiome. By using this compound as a tracer, researchers can move beyond simply identifying which microbes are present to determining which are actively metabolizing lactose and how they process its galactose component.

One powerful technique that can be leveraged is Stable Isotope Probing (SIP). wikipedia.org In a typical SIP experiment, a microbial community is exposed to this compound. mdpi.com Microorganisms that consume the lactose will incorporate the ¹³C from the galactose unit into their cellular machinery, including their DNA, RNA, or phospholipid fatty acids (PLFAs). wikipedia.org By separating and analyzing these ¹³C-enriched biomarkers, scientists can identify the specific taxa responsible for lactose metabolism. nih.gov This approach provides a direct link between metabolic function and microbial identity, revealing the key players in lactose degradation within an ecosystem.

Future research could apply RNA-based SIP with this compound to capture a snapshot of the most metabolically active members of a community, as RNA turnover is more rapid than DNA. mdpi.com This would be particularly useful for understanding the short-term responses of microbial communities to the introduction of lactose. For example, in studies of the gut microbiome, this could reveal which bacteria are the primary fermenters of dietary lactose and how this activity shifts in response to changing conditions.

The data below illustrates a hypothetical outcome of a SIP experiment tracking the incorporation of ¹³C from this compound into the biomarkers of different microbial groups over time.

Table 1: Hypothetical ¹³C Incorporation from this compound into Microbial Biomarkers

Microbial Group Biomarker Analyzed ¹³C Enrichment (Atom % Excess) at 6 hours ¹³C Enrichment (Atom % Excess) at 24 hours Implied Ecological Role
Bacteroides PLFA (e.g., i15:0) 1.5% 3.2% Primary Lactose Fermenter
Prevotella RNA 2.1% 4.5% Active Early-Stage Consumer
Clostridium PLFA (e.g., 18:1ω7c) 0.2% 1.8% Secondary/Slower Consumer

Such studies can help map the flow of carbon through the microbial food web, identifying not only the primary consumers of lactose but also the secondary consumers that may feed on the byproducts of lactose fermentation. This enhances our understanding of microbial niche partitioning and the stability of ecosystem functions.

Optimizing Industrial Bioprocesses Through Metabolic Engineering Insights Derived from Labeled Substrates

In the field of biotechnology, there is a strong emphasis on engineering microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli to convert low-cost feedstocks into valuable bioproducts such as biofuels, pharmaceuticals, or specialty chemicals. nih.gov Cheese whey, a byproduct of the dairy industry, is an abundant and inexpensive source of lactose, making it an attractive feedstock. nih.gov However, many industrially relevant microbes cannot naturally metabolize lactose, or they do so inefficiently. nih.gov

Metabolic engineering is used to introduce the necessary genetic machinery for lactose utilization. nih.gov This is where this compound becomes an invaluable tool for process optimization through ¹³C-Metabolic Flux Analysis (¹³C-MFA). numberanalytics.comvanderbilt.edu ¹³C-MFA is a sophisticated technique that quantifies the rates (fluxes) of all intracellular metabolic reactions. vanderbilt.edunih.gov By feeding engineered microbes this compound and measuring the ¹³C labeling patterns in key metabolites like amino acids and TCA cycle intermediates, researchers can construct a detailed map of carbon flow through the cell's metabolic network. vanderbilt.eduoup.com

The specific labeling of the galactose unit in this compound allows engineers to precisely track how this half of the sugar is being utilized. This analysis can reveal metabolic bottlenecks where pathways are congested, identify inefficient routes where carbon is lost to unwanted byproducts, and quantify the flux distribution between key pathways like glycolysis and the pentose phosphate pathway. numberanalytics.comresearchgate.net For instance, if the goal is to produce bio-ethanol, ¹³C-MFA can determine what percentage of the carbon from galactose is successfully being channeled into the ethanol (B145695) production pathway versus being diverted to cell growth or other fermentation products. nih.gov

This quantitative insight allows for the rational, targeted modification of the microbe's metabolism. nih.gov If a bottleneck is identified, the corresponding enzyme can be overexpressed. If carbon is being lost to a competing pathway, the gene for the first enzyme in that pathway can be deleted. This data-driven "Design-Build-Test-Learn" cycle, powered by insights from labeled substrates, accelerates the development of highly efficient cell factories. plos.org

The following table provides a simplified example of how ¹³C-MFA data could guide metabolic engineering efforts.

Table 2: Example of ¹³C-Metabolic Flux Analysis for Bioprocess Optimization

Strain Version Metabolic Pathway Relative Carbon Flux from this compound (%) Engineering Action
Initial Strain Glycolysis to Target Product 65% -
Pentose Phosphate Pathway 20% -
Byproduct Formation (e.g., Acetate) 15% Target for knockout
Optimized Strain Glycolysis to Target Product 80% Overexpress key glycolytic enzymes
Pentose Phosphate Pathway 15% -

By using this compound, future research can refine the metabolic models of industrial microorganisms, leading to more efficient and economically viable bioprocesses that convert waste streams like whey into high-value products.

Q & A

Q. What experimental techniques are recommended to assess the crystallinity and stability of [UL-13C6gal]Lactose in lyophilized formulations?

  • Methodological Answer: Use powder X-ray diffraction (XRD) to determine crystallinity and Karl Fischer titration to quantify residual moisture. For chemical stability, employ HPLC to monitor impurity formation (e.g., CNK-20193). Water vapor sorption analysis evaluates hygroscopicity, which correlates with physical stability. A mixed-level factorial design can systematically test excipient combinations (e.g., lactose vs. mannitol) and storage conditions (e.g., 40°C/75% RH vs. 5°C) to identify optimal formulations .

Q. How does this compound inhibit recrystallization in lyophilized formulations, and what methods confirm this mechanism?

  • Methodological Answer: Lactose competes with the active pharmaceutical ingredient (API) for residual water, reducing free water available for degradation. Water vapor sorption studies demonstrate that even 10% (wt/wt) lactose inhibits recrystallization by forming amorphous matrices. XRD patterns of post-lyophilization formulations (crystalline vs. amorphous) and accelerated stability testing (e.g., 3-month storage at 40°C) validate this protective effect. Lactose-containing formulations show ≤0.55% impurity vs. ≥1.22% in mannitol-based counterparts .

Q. What are the best practices for isotopic labeling validation in this compound studies?

  • Methodological Answer: Validate isotopic incorporation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm uniform 13C labeling in the galactose moiety. Cross-reference with enzyme-based assays (e.g., lactase hydrolysis) to ensure metabolic equivalence to unlabeled lactose. Use certified reference standards (e.g., this compound monohydrate) for calibration in detection methods like LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between accelerated and long-term storage conditions for this compound formulations?

  • Methodological Answer: Apply Arrhenius modeling to extrapolate degradation rates from accelerated conditions (e.g., 40°C) to real-time storage (5°C). Statistically analyze impurity profiles (e.g., CNK-20193) using ANOVA to identify significant factors (excipient type, moisture content). For conflicting results, conduct water sorption isotherm analysis to assess formulation sensitivity to humidity, which may explain discrepancies in recrystallization rates .

Q. What advanced data mining approaches are applicable to analyze complex metabolic datasets involving this compound?

  • Methodological Answer: Use k-means clustering to identify hydrogen production patterns from lactose breath tests, linking microbial fermentation to clinical symptoms (e.g., lactose intolerance). Validate clusters with principal component analysis (PCA) and correlate with microbiota composition via 16S rRNA sequencing . Integrate multi-omics data (metabolomics, metagenomics) to model host-microbe interactions .

Q. How to design a factorial experiment optimizing this compound concentration while minimizing residual moisture in lyophilized products?

  • Methodological Answer: Implement a response surface methodology (RSM) with factors including lactose concentration (5–20% wt/wt), lyophilization cycle parameters (primary drying temperature, shelf ramp rate), and storage relative humidity (RH). Measure responses (moisture content via Karl Fischer, stability via HPLC) and use partial least squares regression to model interactions. Validate predictions with desiccant challenge studies .

Key Research Findings

  • Lactose’s amorphous structure reduces impurity formation by 55% compared to crystalline excipients like mannitol .
  • K-means clustering of breath test data reveals six distinct H₂ production patterns, enabling personalized lactose intolerance diagnostics .
  • Isotopic labeling with this compound enhances traceability in metabolic flux studies, validated via MS and enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.